N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZVDIECVEGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. The use of microwave irradiation and transition-metal-free synthesis methods are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the acetyl group can produce alcohols .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety may enhance binding affinity and specificity to certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-fluorobenzamide motif is a common feature in several bioactive molecules. Below is a detailed comparison with key analogs:
Substituent Effects on the Benzamide Ring
- N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, 5a) : The 3-fluorophenyl group in TTFB is essential for potency as a zinc-attenuating compound (ZAC) antagonist. Substitution with methyl (5c), ethoxy (5d), or acetyl (5e) at the 3-position reduces activity, highlighting the fluorine atom's role in maintaining efficacy .
- N-(2-Dimethylaminoethyl)-4-{3-[2-(4-ethoxyphenyl)acetylamido]-1H-indazol-5-ylamino}-3-fluorobenzamide (9c): The 3-fluoro group here is part of a larger indazole-piperazine scaffold, contributing to anti-proliferative activity against cancer cell lines. The fluorine likely enhances binding to kinase targets by modulating electron density .
Heterocyclic Attachments and Bioactivity
- N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide (3i) : The ferrocene-thioamide substituent introduces redox activity, which is absent in the acetylthiophene analog. This compound’s synthesis via Cp*Co(III)/MPAA catalysis achieves >95% yield, suggesting efficient methods for similar benzamide derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : Acetylthiophene-containing analogs may exhibit lower solubility compared to thiazole or piperazine derivatives due to the hydrophobic thiophene ring.
- Metabolic Stability : Fluorine at the 3-position reduces cytochrome P450-mediated metabolism, a feature shared across all 3-fluorobenzamide analogs .
Data Table: Key Analogs of 3-Fluorobenzamide Derivatives
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₄FNO₂S
Molecular Weight: 291.3 g/mol
IUPAC Name: this compound
The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a fluorobenzamide moiety. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.
The mechanism of action of this compound involves:
- Interaction with Receptors: The fluorobenzamide moiety enhances binding affinity to specific receptors, potentially including nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .
- Modulation of Enzyme Activity: The thiophene ring can interact with enzymes, influencing metabolic pathways and cellular signaling.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Antioxidant Effects
The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study: A study evaluating the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Neuroprotective Effects: In a model of neurodegeneration, the compound was shown to reduce neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent .
- Anticancer Activity: In vitro assays revealed that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective cytotoxicity.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Suprofen | Thiophene-based NSAID | Anti-inflammatory |
| Articaine | Thiophene dental anesthetic | Local anesthetic |
| This compound | Thiophene derivative | Antimicrobial, antioxidant, anticancer |
Q & A
Q. What are the typical synthetic routes and purification methods for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting with the coupling of a thiophene derivative (e.g., 5-acetylthiophene-2-carbaldehyde) with a fluorobenzamide moiety. Key steps include:
- Amide bond formation : Reaction of 3-fluorobenzoic acid derivatives with amines (e.g., via EDCI/HOBt coupling) .
- Thiophene functionalization : Alkylation or nucleophilic substitution to introduce the ethyl linker .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the product .
Critical Parameters : Temperature control (< 60°C) prevents decomposition of sensitive intermediates, and anhydrous conditions are essential for high yields .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HR-MS) is critical:
- ¹H NMR : Identifies protons on the thiophene ring (δ 6.8–7.5 ppm), acetyl group (δ 2.5–2.7 ppm), and fluorobenzamide aromatic protons (δ 7.1–7.9 ppm) .
- ¹⁹F NMR : Confirms the presence and position of the fluorine atom (δ -110 to -115 ppm for meta-substitution) .
- HR-MS : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₅FNO₂S: 292.0805) .
Cross-validation : IR spectroscopy can confirm carbonyl stretches (C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized?
- Methodological Answer : Competing pathways (e.g., over-alkylation or byproduct formation) are mitigated through:
- Regioselective catalysts : Use of transition-metal catalysts (e.g., Cp*Co(III)) to direct coupling reactions .
- Protecting groups : Temporary protection of reactive sites (e.g., acetyl on thiophene) prevents unwanted side reactions .
- Real-time monitoring : LC-MS or TLC tracks reaction progress, enabling timely quenching .
Case Study : In Co-catalyzed reactions, AgSbF₆ enhances regioselectivity by stabilizing reactive intermediates .
Q. What strategies resolve contradictions in NMR data due to dynamic stereochemistry?
- Methodological Answer : Dynamic processes (e.g., rotamers in the benzamide group) can split NMR signals. Strategies include:
- Variable-temperature NMR : Cooling to -40°C slows rotation, simplifying splitting patterns .
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial proximity of ambiguous signals .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Enantioselectivity requires chiral catalysts or auxiliaries:
- Chiral ligands : Use of MPAA (monoprotected amino acids) with Cp*Co(III) induces asymmetry during C–H activation .
- Chromatographic separation : Chiralpak® IA-3 columns resolve enantiomers (e.g., 72.5:27.5 ratio) with retention time analysis .
Validation : Polarimetry and circular dichroism (CD) confirm enantiomeric excess (>90% ee) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
